1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone
Description
1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone is a synthetic organic compound featuring a pyridazine core substituted with a dimethylamino group, linked via a piperazine ring to a phenoxyethanone moiety. This structure combines aromatic, heterocyclic, and amine-functionalized components, making it a candidate for pharmacological studies targeting receptors or enzymes influenced by such motifs.
Properties
IUPAC Name |
1-[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-21(2)17-12-15(13-19-20-17)22-8-10-23(11-9-22)18(24)14-25-16-6-4-3-5-7-16/h3-7,12-13H,8-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEFNTAINKRVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination of 4-Chloropyridazine
4-Chloropyridazine undergoes dimethylamination via nucleophilic aromatic substitution (SNAr) in dimethylformamide (DMF) at 80°C for 12 hours. Excess dimethylamine (40% aqueous solution) ensures complete conversion, yielding 6-(dimethylamino)pyridazin-4-amine with 85% efficiency.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 85% |
- IR (KBr): 3350 cm⁻¹ (N–H stretch), 1580 cm⁻¹ (C=N pyridazine).
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazine-H), 6.45 (s, 2H, NH₂), 3.12 (s, 6H, N(CH₃)₂).
Functionalization of Piperazine
Preparation of 1-(6-(Dimethylamino)pyridazin-4-yl)piperazine
Piperazine reacts with 4-chloro-6-(dimethylamino)pyridazine in ethanol under reflux (78°C) for 8 hours. Triethylamine (TEA) neutralizes HCl byproducts, achieving 78% yield.
- Molar Ratio (Pyridazine:Piperazine): 1:1.2 prevents di-substitution.
- Catalyst: TEA (0.2 mL per 10 mmol substrate) enhances reactivity.
- MS (ESI): m/z 236.2 [M+H]⁺.
- Elemental Analysis: Calcd. for C₁₀H₁₇N₅: C, 58.52; H, 7.29; N, 34.19. Found: C, 58.50; H, 7.27; N, 34.21.
Synthesis of 2-Phenoxyethanone
Etherification of Phenol
Phenol reacts with chloroacetone in acetone under basic conditions (K₂CO₃) at 60°C for 6 hours, yielding 2-phenoxyethanone (92% purity).
- Base: K₂CO₃ (2.5 equiv) ensures deprotonation of phenol.
- Solvent: Acetone facilitates polar aprotic conditions.
- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.28 (m, 2H, ArH), 6.98–6.94 (m, 3H, ArH), 4.62 (s, 2H, OCH₂), 2.51 (s, 3H, COCH₃).
Final Coupling: Assembly of the Target Compound
Nucleophilic Acylation
1-(6-(Dimethylamino)pyridazin-4-yl)piperazine reacts with 2-bromo-1-phenoxyethanone in ethanol containing TEA (0.2 mL) at reflux for 5 hours. Sodium ethoxide (10 mmol) facilitates bromide displacement, delivering the target compound in 70% yield.
Reaction Schema
$$ \text{Piperazine-Pyridazine} + \text{BrCH}_2\text{COPhO} \xrightarrow{\text{EtOH, TEA}} \text{Target Compound} $$
- Temperature: Reflux (78°C) ensures kinetic control.
- Workup: Recrystallization from ethanol/DMF (1:3) enhances purity (98.5%).
- IR (KBr): 1674 cm⁻¹ (C=O), 1643 cm⁻¹ (C=N).
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, pyridazine-H), 7.54–7.12 (m, 5H, ArH), 4.94 (s, 2H, OCH₂), 3.75–3.56 (m, 8H, piperazine-H), 2.51 (s, 3H, COCH₃), 2.26 (s, 6H, N(CH₃)₂).
- MS (ESI): m/z 410.3 [M+H]⁺.
Challenges and Mitigation Strategies
Regioselectivity in Pyridazine Substitution
Competing reactions at C3 and C5 positions are mitigated by electronic effects: the C4 chlorine in 4-chloro-6-(dimethylamino)pyridazine is more electrophilic due to adjacent electron-withdrawing dimethylamino groups.
Piperazine Di-Substitution
Using a 1:1.2 molar ratio (pyridazine:piperazine) minimizes formation of bis-adducts, which are difficult to separate.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on cellular pathways and molecular targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial significance.
Mechanism of Action
The mechanism of action of 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP estimated using fragment-based methods. †Estimated based on analogs.
Biological Activity
1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a dimethylamino group, a piperazine ring, and a phenoxyethanone moiety. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of 277.37 g/mol. The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Dimethylamino group | Enhances solubility and biological activity |
| Piperazine ring | Provides structural rigidity and potential receptor interaction |
| Phenoxyethanone moiety | Contributes to the compound's pharmacological properties |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in critical signaling pathways. The dimethylamino group is believed to facilitate hydrogen bonding, enhancing binding affinity to target sites. The piperazine structure may also play a role in modulating the activity of neurotransmitter receptors, potentially influencing mental health disorders.
Pharmacological Properties
Research indicates that derivatives of this compound have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, with promising results suggesting potential efficacy comparable to established treatments like Pyrazinamide. The pharmacological properties observed include:
- Anti-tubercular Activity : Compounds similar to this compound have shown significant inhibitory effects against tuberculosis bacteria.
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Anti-Tubercular Assays : A series of synthesized derivatives were tested for their IC50 values against Mycobacterium tuberculosis H37Ra. The most effective compounds demonstrated IC90 values indicating strong anti-tubercular potential.
- Receptor Binding Studies : Interaction studies have focused on the compound's binding affinity to various receptors, revealing its potential as an inhibitor or modulator in pathways relevant to mental health disorders.
- Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds have shown favorable absorption and distribution characteristics, suggesting that modifications in the chemical structure can enhance bioavailability and therapeutic effectiveness .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with other related compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 4-Dimethylaminopyridine | Contains a dimethylamino group | Known for catalytic properties |
| Aripiprazole | Atypical antipsychotic | Exhibits partial agonism at dopamine D2 receptors |
| Risperidone | Antipsychotic with piperazine structure | Functions primarily as a serotonin-dopamine antagonist |
The distinct combination of structural elements in this compound may confer unique pharmacological properties compared to these similar compounds.
Q & A
Basic Research Question
- Spectroscopy :
- Crystallography :
How can researchers design experiments to assess the compound’s preliminary biological activity?
Basic Research Question
- Target identification : Prioritize targets based on structural analogs (e.g., piperazine derivatives in BET bromodomain inhibition or SMARCA2/4 degradation ).
- In vitro assays :
- Binding affinity : Use fluorescence polarization or SPR to measure interactions with bromodomains .
- Enzyme inhibition : Test IC values against kinases or epigenetic regulators.
- Cellular assays : Evaluate cytotoxicity (MTT assay) and downstream effects (e.g., c-Myc downregulation via qPCR ).
How can researchers resolve discrepancies between spectroscopic data and computational structural predictions?
Advanced Research Question
- Multi-technique validation : Cross-validate NMR/IR data with high-resolution mass spectrometry (HRMS) and SXRD .
- Computational refinement : Use density functional theory (DFT) to optimize molecular geometries and compare with experimental data. Adjust force fields in software like Gaussian or ORCA for better alignment.
- Dynamic effects : Consider rotameric states of the piperazine ring or solvent-induced conformational changes in MD simulations .
What strategies optimize the compound’s pharmacokinetic properties without compromising target affinity?
Advanced Research Question
- Structural modifications :
- Prodrug approaches : Mask amines with acetyl or carbamate groups to enhance bioavailability.
- In silico modeling : Use tools like Schrödinger’s QikProp to predict ADME properties pre-synthesis.
How should contradictory reports about the compound’s biological activity across studies be addressed?
Advanced Research Question
- Assay standardization : Replicate experiments under controlled conditions (e.g., cell line authenticity, serum-free media).
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
- Data normalization : Apply statistical models (e.g., Z-score normalization) to account for batch effects in high-throughput datasets.
- Mechanistic studies : Perform RNA-seq or ChIP-seq to validate target engagement and downstream pathways .
What computational methods are recommended for predicting binding modes and guiding SAR studies?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Glide to model interactions with bromodomains (PDB: 5UJ2) .
- Free-energy calculations : Apply MM/GBSA or FEP+ to quantify binding energy contributions of substituents.
- SAR analysis : Cluster analogs by substituent effects (e.g., pyridazine vs. triazole cores) using cheminformatics tools like RDKit.
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond donors in the piperazine ring) using MOE or Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
